2-Methyl-1-(methylamino)propan-2-ol
Overview
Description
2-Methyl-1-(methylamino)propan-2-ol is an organic compound with the molecular formula C₅H₁₃NO. It is a colorless to yellow liquid or semi-solid, known for its solubility in water and various organic solvents such as alcohols, ethers, ketones, and esters . This compound is used in various industrial and research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is used as a general reagent in the synthesis of thiophene-anthranilamides, which act as potent and orally active factor xa inhibitors .
Mode of Action
As a reagent in the synthesis of thiophene-anthranilamides, it may contribute to the inhibition of factor Xa, an essential enzyme in the blood coagulation pathway .
Biochemical Pathways
Its role in the synthesis of factor xa inhibitors suggests it may indirectly influence the blood coagulation pathway .
Result of Action
Its role in the synthesis of factor Xa inhibitors suggests it may contribute to the prevention of blood clot formation .
Biochemical Analysis
Biochemical Properties
2-Methyl-1-(methylamino)propan-2-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in metabolic pathways, such as aminotransferases and dehydrogenases. These interactions often involve hydrogen bonding and electrostatic interactions, which facilitate the compound’s role in catalyzing biochemical reactions .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways and stress responses. Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to either inhibition or activation of their activity. This binding often involves hydrogen bonding and hydrophobic interactions. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time when exposed to light or air. Long-term exposure to the compound can lead to changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. Additionally, high doses of this compound can cause toxic or adverse effects, such as cellular damage and metabolic disturbances .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism and energy production. The compound can affect metabolic flux and alter the levels of specific metabolites. For example, it may influence the activity of aminotransferases, leading to changes in the levels of amino acids and other metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may bind to proteins or other biomolecules, influencing its localization and accumulation. These interactions can affect the compound’s overall activity and function within the cell .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence energy production and metabolic processes. Understanding the subcellular localization of this compound is crucial for elucidating its biochemical role .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(methylamino)propan-2-ol typically involves the reaction of isobutene, chlorine, and methyl cyanide. The process includes the combination reaction of these compounds in specific weight ratios to obtain N-[1-(chloromethyl)propyl] acetyl chloroamine. This intermediate undergoes hydrolysis reactions to yield this compound .
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is typically stored under inert gas at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-(methylamino)propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
2-Methyl-1-(methylamino)propan-2-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Amino-2-methyl-2-propanol: This compound shares a similar structure but has an amino group instead of a methylamino group.
2-(Dimethylamino)propan-1-ol: Another similar compound with a dimethylamino group instead of a methylamino group.
Uniqueness: 2-Methyl-1-(methylamino)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and solubility properties. This makes it particularly useful in specialized applications such as the synthesis of pharmaceutical intermediates and antimicrobial agents .
Properties
IUPAC Name |
2-methyl-1-(methylamino)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-5(2,7)4-6-3/h6-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCZVVFGMGLNPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70540625 | |
Record name | 2-Methyl-1-(methylamino)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70540625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67622-86-0 | |
Record name | 2-Methyl-1-(methylamino)-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67622-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1-(methylamino)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70540625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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